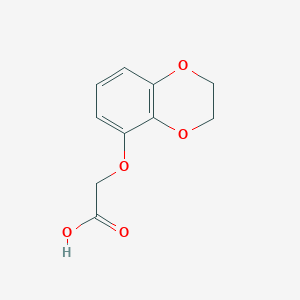

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of 1,4-benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzodioxane ring attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing benzodioxin structures can exhibit anticancer properties. For instance, studies have shown that derivatives of benzodioxin can inhibit the activity of cyclin-dependent kinases (Cdks), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

2. Neuroprotective Effects

There is emerging evidence suggesting that 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid may have neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research shows that benzodioxin derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions such as arthritis or chronic inflammation .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can serve as a monomer or additive in the synthesis of polymers. Its unique chemical properties allow it to enhance the mechanical strength and thermal stability of polymeric materials .

2. Synthesis of Functional Materials

The compound's reactivity makes it suitable for synthesizing functional materials such as sensors or catalysts. By incorporating the benzodioxin structure into various matrices, researchers can develop materials with specific electronic or catalytic properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | C7H6O3 | Simpler structure; used as a precursor in various syntheses |

| 5-Methoxybenzodioxole | C10H10O3 | Contains a methoxy group; exhibits different biological activities |

| 6-Hydroxybenzodioxole | C10H10O4 | Hydroxyl substitution alters reactivity and solubility |

This table highlights how the specific combination of functionalities in this compound confers distinct biological properties not found in simpler analogs or those with different substituents.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

In a study focused on the development of new anticancer agents, researchers synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of benzodioxin derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and protect neuronal cells from oxidative damage.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride

- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine

- 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid (CAS No. 4442-53-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties and antioxidant effects, supported by recent research findings.

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

- Structural Characteristics : The compound features a benzodioxin moiety which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole, including this compound, exhibit promising anticancer properties. Notably:

- Cell Line Studies : In vitro tests demonstrated that certain derivatives significantly reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, with values dropping from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml with compound 2a (a derivative closely related to the compound of interest) .

- Cell Cycle Arrest : Compound 2a induced G2-M phase arrest in Hep3B cells, comparable to the known chemotherapeutic agent doxorubicin . This suggests that similar mechanisms may be at play for this compound.

Antioxidant Activity

The antioxidant capacity of compounds containing the benzodioxole structure has also been evaluated:

- DPPH Assay : In vitro antioxidant activity was assessed using the DPPH radical scavenging method. Compounds derived from benzodioxole showed varying degrees of antioxidant activity compared to Trolox, a standard antioxidant .

Table of Biological Activities

| Compound | Activity Type | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Compound 2a | Anticancer | 3.94 | G2-M Arrest |

| Compound 2b | Anticancer | 9.12 | Moderate Effect |

| Trolox | Antioxidant | 7.72 | Free Radical Scavenging |

Case Study: Synthesis and Evaluation

A study focused on synthesizing various benzodioxole derivatives revealed that compounds with amide substitutions exhibited potent anticancer activity against Hep3B cell lines. The study highlighted the relationship between structural modifications and biological efficacy, indicating that further exploration into similar compounds could yield significant therapeutic agents .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-9(12)6-15-8-3-1-2-7-10(8)14-5-4-13-7/h1-3H,4-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRYLBMZCUXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.